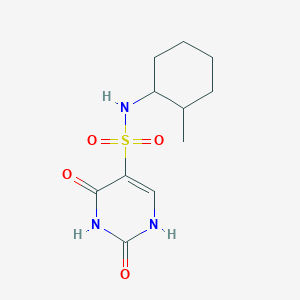
1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a butyl group and a urea moiety attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of butyl isocyanate with 3-amino-2,5-dihydro-2-methyl-5-oxo-1H-pyrazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems for reagent addition and product separation can further enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxo derivatives of the pyrazole ring
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)thiourea: Similar structure but contains a thiourea group instead of a urea group.
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)carbamate: Contains a carbamate group instead of a urea group.
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)amide: Contains an amide group instead of a urea group.
Uniqueness
N-Butyl-N’-(2,5-dihydro-2-methyl-5-oxo-1H-pyrazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group and the urea moiety enhances its solubility and stability, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Propriétés
Numéro CAS |
400870-40-8 |
|---|---|
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
1-butyl-3-(2-methyl-5-oxo-1H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-10-9(15)11-7-6-8(14)12-13(7)2/h6H,3-5H2,1-2H3,(H,12,14)(H2,10,11,15) |
Clé InChI |
UHRPZMQRRWPBDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=CC(=O)NN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



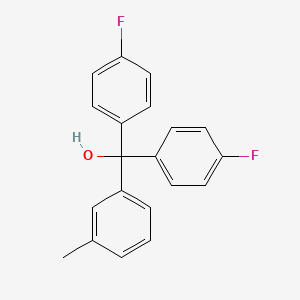
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
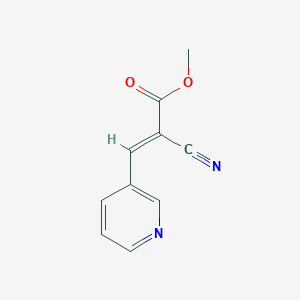

![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

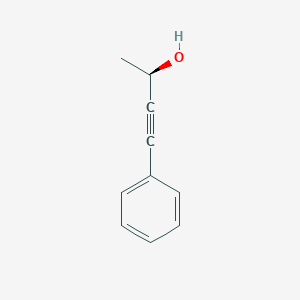
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

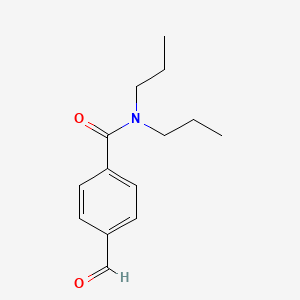
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)
